molecular formula C3H4ClN3S B2909270 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 98026-64-3

3-chloro-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No. B2909270
CAS RN: 98026-64-3
M. Wt: 149.6
InChI Key: UHZREDDUMUKMIM-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C3H4ClN3S . It has a molecular weight of 149.6 .


Molecular Structure Analysis

The InChI code for 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is 1S/C3H4ClN3S/c1-5-3-6-2(4)7-8-3/h1H3, (H,5,6,7) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is a solid substance . It has a melting point of 132-134 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . These activities are generally associated with the ability of 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

3-chloro-N-methyl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZREDDUMUKMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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